molecular formula C15H25N5O8 B14212951 Glycyl-L-seryl-L-seryl-L-prolylglycine CAS No. 742068-24-2

Glycyl-L-seryl-L-seryl-L-prolylglycine

Cat. No.: B14212951
CAS No.: 742068-24-2
M. Wt: 403.39 g/mol
InChI Key: FKNMDMKZJOSRKL-GUBZILKMSA-N
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Description

Glycyl-L-seryl-L-seryl-L-prolylglycine is a pentapeptide composed of glycine, serine, and proline residues. Peptides like this compound are of significant interest due to their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-seryl-L-seryl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, L-serine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-serine, L-serine, L-proline, and glycine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that utilize SPPS. These machines streamline the synthesis process, allowing for the efficient production of large quantities of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-seryl-L-seryl-L-prolylglycine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide into its constituent amino acids.

    Oxidation: Oxidation of the serine residues can lead to the formation of dehydroalanine.

    Reduction: Reduction reactions can modify the peptide’s structure and properties.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs.

Common Reagents and Conditions

    Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Oxidation: Can be achieved using oxidizing agents such as hydrogen peroxide or performic acid.

    Reduction: Reducing agents like sodium borohydride or dithiothreitol are commonly used.

    Substitution: Amino acid substitution can be carried out using various coupling reagents and protecting groups during peptide synthesis.

Major Products Formed

    Hydrolysis: Glycine, L-serine, and L-proline.

    Oxidation: Dehydroalanine-containing peptides.

    Reduction: Modified peptides with altered properties.

    Substitution: Peptide analogs with different amino acid sequences.

Scientific Research Applications

Glycyl-L-seryl-L-seryl-L-prolylglycine has several scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including drug development and delivery.

    Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of Glycyl-L-seryl-L-seryl-L-prolylglycine depends on its specific biological target. Peptides can interact with enzymes, receptors, or other proteins, leading to various biological effects. The molecular targets and pathways involved may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Binding: Interacting with cell surface receptors to modulate cellular signaling pathways.

    Protein-Protein Interactions: Engaging in interactions with other proteins to influence biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Glycyl-L-seryl-L-prolyl-L-asparaginyl-L-seryl-L-leucine
  • Glycyl-L-seryl-L-threonyl-L-serylglycyl-L-serylglycyl-L-lysyl-L-prolylglycine
  • Cyclo-L-prolylglycine

Uniqueness

Glycyl-L-seryl-L-seryl-L-prolylglycine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different biological activities, stability, and solubility characteristics, making it valuable for specific research and industrial applications.

Properties

CAS No.

742068-24-2

Molecular Formula

C15H25N5O8

Molecular Weight

403.39 g/mol

IUPAC Name

2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C15H25N5O8/c16-4-11(23)18-8(6-21)13(26)19-9(7-22)15(28)20-3-1-2-10(20)14(27)17-5-12(24)25/h8-10,21-22H,1-7,16H2,(H,17,27)(H,18,23)(H,19,26)(H,24,25)/t8-,9-,10-/m0/s1

InChI Key

FKNMDMKZJOSRKL-GUBZILKMSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)CN)C(=O)NCC(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CO)NC(=O)CN)C(=O)NCC(=O)O

Origin of Product

United States

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